molecular formula C23H25N5O3S B2407341 4-[5-(4-benzylpiperazin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide CAS No. 941240-46-6

4-[5-(4-benzylpiperazin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide

Katalognummer B2407341
CAS-Nummer: 941240-46-6
Molekulargewicht: 451.55
InChI-Schlüssel: XOUIMSOTCWVUBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[5-(4-benzylpiperazin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H25N5O3S and its molecular weight is 451.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

COX-2 Inhibition

  • Research Focus: The synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives and their evaluation as COX-2 inhibitors were explored. The study highlighted the influence of substituents on COX-2 potency and selectivity.
  • Findings: Introduction of a fluorine atom notably increased COX1/COX-2 selectivity, leading to the identification of potent, selective, and orally active COX-2 inhibitors, one of which is currently in clinical trials for rheumatoid arthritis and acute pain treatment (Hashimoto et al., 2002).

Synthesis of Novel Derivatives

  • Research Focus: The creation of novel derivatives, including pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, containing the dimethylsulfonamide moiety.
  • Findings: These compounds were synthesized and screened against various bacteria and fungi, with some derivatives showing promising results (Hassan et al., 2009).

Antimicrobial and Anticancer Properties

  • Research Focus: Investigation of the antimicrobial and anticancer properties of quinazoline sulfonamide derivatives.
  • Findings: The synthesized compounds exhibited moderate antibacterial activity against specific strains and showed no significant effect on breast cancer cell lines (Kumar et al., 2018).

VEGFR-2 Inhibition

  • Research Focus: Synthesis and evaluation of novel sulfonamides with a 3,4-dimethoxyphenyl moiety as VEGFR-2 inhibitors.
  • Findings: Among the synthesized compounds, some showed good activity as cytotoxic agents and were more active as VEGFR-2 inhibitors than the reference drug (Ghorab et al., 2016).

PPARgamma Agonists

  • Research Focus: The exploration of N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists and the optimization of their phenyl alkyl ether moiety.
  • Findings: Specific replacements in the phenyloxazole moiety provided potent and selective PPARgamma agonists with improved aqueous solubility (Collins et al., 1998).

Kynurenine 3-Hydroxylase Inhibition

  • Research Focus: The synthesis and biochemical characterization of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase.
  • Findings: The synthesized compounds were high-affinity inhibitors of the enzyme, with potential implications for studying the kynurenine pathway in neuronal injury (Röver et al., 1997).

Central Nervous System Receptor Affinity

  • Research Focus: The synthesis and evaluation of (1-Benzylpiperazin-2-yl)methanols for their affinity towards central nervous system receptors.
  • Findings: One of the derivatives demonstrated promising interaction with σ1-receptors (Beduerftig et al., 2001).

Eigenschaften

IUPAC Name

4-[5-(4-benzylpiperazin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3S/c1-26(2)32(29,30)20-10-8-19(9-11-20)22-25-21(16-24)23(31-22)28-14-12-27(13-15-28)17-18-6-4-3-5-7-18/h3-11H,12-15,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUIMSOTCWVUBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)CC4=CC=CC=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.